![molecular formula C21H24FN3O5S B2667683 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 872881-41-9](/img/structure/B2667683.png)
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
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Description
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
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Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide (CAS Number: 872881-07-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazinan ring and a sulfonyl group, suggests various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C20H30N4O6S, with a molecular weight of 454.5 g/mol. The presence of the benzenesulfonyl group and the oxazinan moiety plays a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H30N4O6S |
Molecular Weight | 454.5 g/mol |
CAS Number | 872881-07-7 |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxazinonaphthalene analogs were synthesized and tested for their antiproliferative effects on human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Compounds from this series showed IC50 values ranging from 4.47 to 52.8 μM, indicating promising anticancer activity .
The mechanism of action for compounds containing the oxazinan structure often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis, which revealed that certain compounds induced significant cell cycle disruption in treated cancer cells .
Study on Oxazinonaphthalene Derivatives
In a study focusing on oxazinonaphthalene derivatives, several compounds with structural similarities to our target compound were evaluated for their biological activity. The most potent derivatives inhibited tubulin polymerization in a dose-dependent manner and displayed significant cytotoxicity against resistant cancer cell lines .
Enzyme Inhibition Potential
The structural features of this compound suggest potential applications as enzyme inhibitors. Similar compounds have been investigated for their ability to inhibit various kinases, which are crucial in cancer progression and other diseases .
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFKSYAOBMOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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